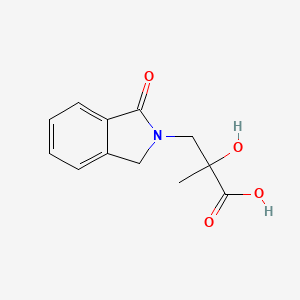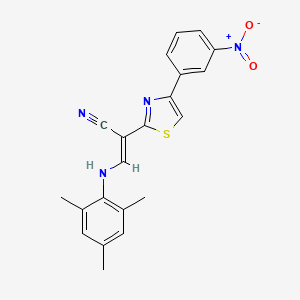
(E)-3-(mesitylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesized, and evaluated to assess their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . Different (un)substituted (hetero)aromatic substituents were linked to N1 of the hydrazone in order to establish robust structure-activity relationships .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group represents an important pharmacophoric feature .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Synthesis and Cytotoxic Activities A variety of acrylonitriles substituted with different heterocycles have been synthesized and tested for their cytotoxic potency against human cancer cell lines. Studies have shown that specific substituents at various positions on the acrylonitrile molecule can significantly enhance its cytotoxicity, indicating a potential application in cancer therapy. For instance, compounds containing a 5-nitrothiophen-2-yl ring have demonstrated remarkable potency, suggesting their utility in designing new anticancer drugs (Sa̧czewski et al., 2004).
Anti-Tumor and Antioxidant Properties Derivatives of acrylonitriles, including those with thiazol-2-ylamino and methylthio acrylonitrile structures, have been synthesized and evaluated for their therapeutic potential. These compounds have shown significant anti-tumor activities, particularly against breast carcinoma cell lines, and possess excellent antioxidant properties. This indicates their potential application in developing therapies for cancer and oxidative stress-related diseases (Bhale et al., 2018).
Materials Science Applications
Corrosion Inhibition Acrylonitrile derivatives have been investigated for their application as corrosion inhibitors for metals. Studies demonstrate that certain acrylonitriles can significantly protect metals from corrosion in acidic environments, highlighting their potential use in industries where metal preservation is critical (Verma et al., 2016).
Fluorescent Chemosensors Novel benzimidazoles and benzimidazo[1,2-a]quinolines, incorporating acrylonitrile groups, have been synthesized and evaluated as potential chemosensors for metal cations. These compounds exhibit significant changes in fluorescence upon interaction with specific cations, suggesting their application in developing new materials for detecting and quantifying metal ions in various environments (Hranjec et al., 2012).
Mecanismo De Acción
The compound is part of a series of derivatives that have been evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . The results of the biological testing demonstrated that the presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group represents an important pharmacophoric feature to obtain selective and reversible human MAO-B inhibition for the treatment of neurodegenerative disorders .
Propiedades
IUPAC Name |
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-7-14(2)20(15(3)8-13)23-11-17(10-22)21-24-19(12-28-21)16-5-4-6-18(9-16)25(26)27/h4-9,11-12,23H,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJURSIZOHQLN-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
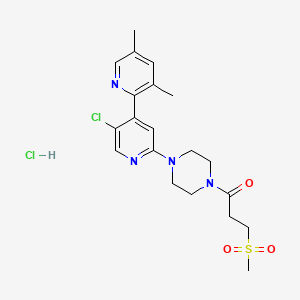
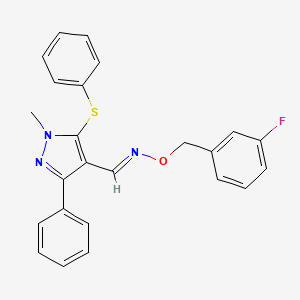
![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2542368.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)
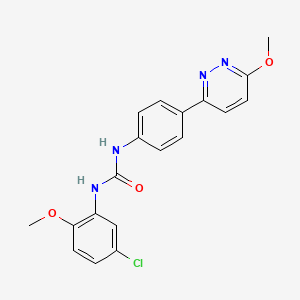
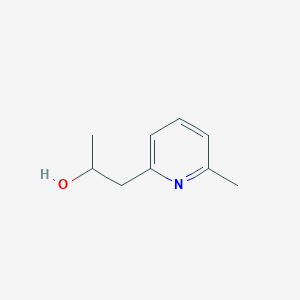
![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)
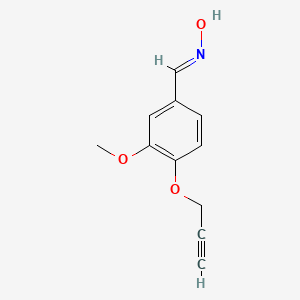
![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)
